molecular formula C8H14ClNO B2958331 4-Ethylpiperidine-1-carbonyl chloride CAS No. 1511876-42-8

4-Ethylpiperidine-1-carbonyl chloride

Cat. No. B2958331
CAS RN: 1511876-42-8
M. Wt: 175.66
InChI Key: ZAFUZQDFMTWRLK-UHFFFAOYSA-N
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Description

4-Ethylpiperidine-1-carbonyl chloride is a chemical compound with the CAS Number: 1511876-42-8 . It has a molecular weight of 175.66 and its IUPAC name is 4-ethylpiperidine-1-carbonyl chloride .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The InChI code for 4-Ethylpiperidine-1-carbonyl chloride is 1S/C8H14ClNO/c1-2-7-3-5-10 (6-4-7)8 (9)11/h7H,2-6H2,1H3 . The InChI key is ZAFUZQDFMTWRLK-UHFFFAOYSA-N .


Chemical Reactions Analysis

Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones . The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells .

Antiviral Applications

Piperidine derivatives also have potential antiviral properties . They can be used in the development of drugs to treat viral infections .

Antimalarial Applications

Piperidine derivatives are being utilized as antimalarial agents . They have shown effectiveness in inhibiting the growth of malaria parasites .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of various bacteria and fungi .

Antihypertensive Applications

Piperidine derivatives can be used in the treatment of hypertension . They have shown effectiveness in lowering blood pressure .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have analgesic and anti-inflammatory properties . They can be used in the treatment of pain and inflammation .

Anti-Alzheimer and Antipsychotic Applications

Piperidine derivatives are being utilized in different ways as anti-Alzheimer and antipsychotic agents . They have shown promising results in the treatment of Alzheimer’s disease and various psychiatric disorders .

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research and potential future developments in the synthesis and application of piperidine derivatives like 4-Ethylpiperidine-1-carbonyl chloride.

properties

IUPAC Name

4-ethylpiperidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-2-7-3-5-10(6-4-7)8(9)11/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFUZQDFMTWRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(CC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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